molecular formula C15H20NO4- B11530389 6-{[(4-Ethoxyphenyl)carbonyl]amino}hexanoate

6-{[(4-Ethoxyphenyl)carbonyl]amino}hexanoate

Cat. No.: B11530389
M. Wt: 278.32 g/mol
InChI Key: OJFKQTAZFNRLSQ-UHFFFAOYSA-M
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Description

6-[(4-ETHOXYPHENYL)FORMAMIDO]HEXANOATE is an organic compound with the molecular formula C15H21NO4 It is a derivative of hexanoic acid, featuring an ethoxyphenyl group and a formamido group attached to the hexanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-ETHOXYPHENYL)FORMAMIDO]HEXANOATE typically involves the reaction of 4-ethoxyaniline with hexanoic acid under specific conditions. The reaction proceeds through the formation of an amide bond between the amine group of 4-ethoxyaniline and the carboxyl group of hexanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of 6-[(4-ETHOXYPHENYL)FORMAMIDO]HEXANOATE may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-[(4-ETHOXYPHENYL)FORMAMIDO]HEXANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The ethoxy group or the formamido group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary amines or alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

6-[(4-ETHOXYPHENYL)FORMAMIDO]HEXANOATE has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 6-[(4-ETHOXYPHENYL)FORMAMIDO]HEXANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-[(4-METHOXYPHENYL)FORMAMIDO]HEXANOATE: Similar structure but with a methoxy group instead of an ethoxy group.

    6-[(4-HYDROXYPHENYL)FORMAMIDO]HEXANOATE: Contains a hydroxyl group instead of an ethoxy group.

    6-[(4-CHLOROPHENYL)FORMAMIDO]HEXANOATE: Features a chlorine atom in place of the ethoxy group.

Uniqueness

6-[(4-ETHOXYPHENYL)FORMAMIDO]HEXANOATE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility in organic solvents and affect its interactions with molecular targets, making it distinct from its analogs.

Properties

Molecular Formula

C15H20NO4-

Molecular Weight

278.32 g/mol

IUPAC Name

6-[(4-ethoxybenzoyl)amino]hexanoate

InChI

InChI=1S/C15H21NO4/c1-2-20-13-9-7-12(8-10-13)15(19)16-11-5-3-4-6-14(17)18/h7-10H,2-6,11H2,1H3,(H,16,19)(H,17,18)/p-1

InChI Key

OJFKQTAZFNRLSQ-UHFFFAOYSA-M

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCCCCC(=O)[O-]

Origin of Product

United States

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